molecular formula C17H19N9O7S2 B10933302 7-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10933302
M. Wt: 525.5 g/mol
InChI Key: SPVNGDNLBRMTCU-UHFFFAOYSA-N
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Description

The compound 7-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule featuring multiple functional groups, including pyrazole, tetrazole, and thiazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the pyrazole and tetrazole intermediates. The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and an α,β-unsaturated carbonyl compound. The tetrazole ring is typically formed through a [2+3] cycloaddition reaction between an azide and a nitrile.

The final assembly of the compound involves coupling the pyrazole and tetrazole intermediates with a thiazolidine core. This step requires careful control of reaction conditions, including temperature, solvent, and pH, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize steps and maximize yield. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography would be employed to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The carbonyl group in the thiazolidine ring can be reduced to a hydroxyl group.

    Substitution: The methoxy group on the pyrazole ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Formation of a hydroxyl group from the carbonyl group.

    Substitution: Introduction of new functional groups on the pyrazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s unique structure may interact with various biological targets, making it a candidate for drug discovery and development. Its potential antimicrobial and anticancer properties are of particular interest.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific enzymes and receptors could lead to the development of new treatments for diseases such as cancer and bacterial infections.

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of pharmaceuticals and agrochemicals. Its synthesis and modification can lead to the development of new materials with desirable properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, the pyrazole and tetrazole rings can bind to enzyme active sites, inhibiting their activity. The thiazolidine ring may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H19N9O7S2

Molecular Weight

525.5 g/mol

IUPAC Name

7-[2-(3-methoxy-4-nitropyrazol-1-yl)propanoylamino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H19N9O7S2/c1-7(24-4-9(26(31)32)13(20-24)33-3)12(27)18-10-14(28)25-11(16(29)30)8(5-34-15(10)25)6-35-17-19-21-22-23(17)2/h4,7,10,15H,5-6H2,1-3H3,(H,18,27)(H,29,30)

InChI Key

SPVNGDNLBRMTCU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1C2N(C1=O)C(=C(CS2)CSC3=NN=NN3C)C(=O)O)N4C=C(C(=N4)OC)[N+](=O)[O-]

Origin of Product

United States

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